H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O18S2/c1-4-20(2)34(53-39(66)27(17-33(61)62)48-40(67)29(18-73)51-36(63)24(46)7-5-6-14-45)42(69)52-30(19-74)41(68)54-35(21(3)55)43(70)49-26(16-32(59)60)38(65)47-25(12-13-31(57)58)37(64)50-28(44(71)72)15-22-8-10-23(56)11-9-22/h8-11,20-21,24-30,34-35,55-56,73-74H,4-7,12-19,45-46H2,1-3H3,(H,47,65)(H,48,67)(H,49,70)(H,50,64)(H,51,63)(H,52,69)(H,53,66)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,71,72) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKOPVJKNUPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of H Lys Cys Asp Ile Cys Thr Asp Glu Tyr Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH.nih.govbeilstein-journals.orgamericanpeptidesociety.orgyoutube.comaurorabiomed.com
Solid-Phase Peptide Synthesis (SPPS) stands as the predominant methodology for the chemical synthesis of peptides like this compound. bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.comnih.gov The core advantage of SPPS lies in its ability to use excess reagents to drive reactions to completion, with byproducts and unreacted materials being easily removed by simple filtration and washing steps. bachem.comluxembourg-bio.com
The synthesis commences by anchoring the C-terminal amino acid, Tyrosine (Tyr), to the solid support. Subsequent amino acids are then added sequentially in the C-to-N direction. Each cycle of amino acid addition involves two key steps: the removal (deprotection) of the temporary Nα-protecting group from the resin-bound peptide, followed by the coupling of the next Nα-protected amino acid, whose carboxyl group has been activated. bachem.com This cycle is repeated until the full sequence of this compound is assembled. The choice of protecting groups for the N-terminus and the various reactive side chains is a critical determinant of the synthesis's success. Two orthogonal protection schemes, Fmoc/tBu and Boc/Bn, are primarily used. iris-biotech.de
Fmoc/tBu Protection Schemes for this compound Assembly
The Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) strategy is the most widely adopted approach in modern SPPS due to its use of milder reaction conditions. lifetein.comseplite.com The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.escreative-peptides.com The side-chain functional groups of the amino acids in the this compound sequence are protected by acid-labile groups, predominantly derived from tert-butyl (tBu). seplite.comcsic.es These side-chain protecting groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). seplite.comcsic.es
The true orthogonality of the Fmoc/tBu scheme, where the two classes of protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage. iris-biotech.decsic.esub.edu This minimizes the risk of premature side-chain deprotection during the synthesis cycles.
Table 1: Fmoc/tBu Protection Scheme for this compound
| Amino Acid | Side Chain Functionality | Side-Chain Protecting Group (tBu-based) |
|---|---|---|
| Lysine (B10760008) (Lys) | ε-Amino | Boc (tert-butyloxycarbonyl) |
| Cysteine (Cys) | Thiol (Sulfhydryl) | Trt (Trityl), Acm (Acetamidomethyl), Stmp |
| Aspartic Acid (Asp) | β-Carboxyl | OtBu (tert-butyl ester) |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) |
| Glutamic Acid (Glu) | γ-Carboxyl | OtBu (tert-butyl ester) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl ether) |
Boc/Bn Protection Schemes for this compound Assembly
The tert-Butoxycarbonyl/Benzyl (B1604629) (Boc/Bn) strategy, pioneered by Bruce Merrifield, is the original SPPS chemistry. nih.govchempep.com In this approach, the temporary Nα-protecting group is the acid-labile Boc group, which is cleaved at each cycle using a moderately strong acid like TFA. chempep.com The side-chain protecting groups are typically benzyl (Bn) derivatives, which are stable to TFA but are removed during the final cleavage step, which requires a very strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). ub.edursc.org
While robust, the Boc/Bn strategy involves the repeated use of acid for deprotection and necessitates handling the highly corrosive and hazardous HF for the final cleavage. iris-biotech.de This has led to its gradual replacement by the milder Fmoc/tBu strategy for routine synthesis. iris-biotech.deseplite.com However, Boc chemistry remains valuable for the synthesis of certain complex or "difficult" sequences where Fmoc chemistry may be problematic. biosynth.com
Table 2: Boc/Bn Protection Scheme for this compound
| Amino Acid | Side Chain Functionality | Side-Chain Protecting Group (Bn-based) |
|---|---|---|
| Lysine (Lys) | ε-Amino | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |
| Cysteine (Cys) | Thiol (Sulfhydryl) | 4-MeBzl (4-Methylbenzyl) |
| Aspartic Acid (Asp) | β-Carboxyl | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) |
| Threonine (Thr) | Hydroxyl | Bzl (Benzyl ether) |
| Glutamic Acid (Glu) | γ-Carboxyl | OBzl (Benzyl ester) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | 2-Br-Z (2-Bromobenzyloxycarbonyl), 2,6-diCl-Bzl |
Considerations for Aspartic Acid and Cysteine Residues during SPPS of this compound.youtube.comaurorabiomed.comnih.govformulationbio.com
The presence of two aspartic acid and two cysteine residues in the this compound sequence presents specific challenges that must be addressed to ensure a successful synthesis.
Aspartic Acid (Asp): Asp residues are notorious for a side reaction known as aspartimide formation, particularly when the subsequent amino acid is small or flexible, such as in the Asp-Ile and Asp-Glu fragments of the target peptide. luxembourg-bio.comgyrosproteintechnologies.com During the base-catalyzed Fmoc deprotection step, the backbone amide nitrogen can attack the side-chain ester, forming a cyclic succinimide (B58015) intermediate. This intermediate can then reopen to form not only the desired α-peptide bond but also a significant amount of the β-peptide isomer, which is difficult to separate from the target product. Strategies to mitigate this include using bulkier side-chain protecting groups or employing pre-formed dipeptide units that mask the problematic peptide bond during synthesis. luxembourg-bio.com
Cysteine (Cys): The synthesis of cysteine-containing peptides requires careful selection of the thiol protecting group. sigmaaldrich.com For a peptide like this compound, where an intramolecular disulfide bond between the two Cys residues might be desired, a strategic choice is paramount. Using a TFA-labile group like Trityl (Trt) for both Cys residues allows for their simultaneous deprotection during final cleavage, after which the disulfide bond can be formed in solution via oxidation. researchgate.net Alternatively, if stepwise or on-resin disulfide bond formation is desired, orthogonal protecting groups such as Acetamidomethyl (Acm) or S-tert-butylthiocysteine (Stmp) can be employed. Another significant challenge with cysteine is its high propensity for racemization during the carboxyl group activation step, especially when using standard base-mediated coupling reagents. sigmaaldrich.comscispace.com This can be minimized by using coupling conditions that operate at a neutral or acidic pH. sigmaaldrich.com
Automation and High-Throughput Synthesis of this compound Analogs
The repetitive nature of the SPPS cycle makes it highly amenable to automation. americanpeptidesociety.orgyoutube.com Modern automated peptide synthesizers can perform all the necessary steps—reagent delivery, washing, deprotection, and coupling—with high precision and minimal human intervention. americanpeptidesociety.orgaurorabiomed.com This not only increases the speed and reproducibility of synthesizing this compound but also facilitates the high-throughput production of its analogs. beilstein-journals.orgformulationbio.com By employing parallel synthesis platforms, numerous variations of the parent peptide can be generated simultaneously, for example, by systematically substituting each amino acid position. This automated approach is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand the contribution of each residue to the peptide's function.
Solution-Phase Peptide Synthesis Approaches for this compound.americanpeptidesociety.org
Solution-phase peptide synthesis (SPPS), also known as classical synthesis, predates solid-phase methods. libretexts.org This approach involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution. fiveable.me Unlike SPPS, intermediates at each stage must be isolated and purified, typically through extraction or crystallization, before proceeding to the next coupling step. nih.govacs.org
While more labor-intensive and time-consuming for a nonapeptide like this compound compared to SPPS, solution-phase synthesis offers distinct advantages. bachem.com It allows for the precise characterization of intermediates, which can be crucial for troubleshooting problematic sequences. Furthermore, it is highly scalable and can be more cost-effective for the large-scale industrial production of peptides, as it avoids the high cost of resins and specialized equipment associated with SPPS. acs.org The synthesis would involve a carefully planned fragment condensation strategy, where smaller protected peptide segments are synthesized and then coupled together in solution. libretexts.org
Table 3: Comparison of Synthesis Methodologies for this compound
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
|---|---|---|
| Principle | Stepwise assembly on an insoluble resin support. bachem.com | Stepwise assembly in a homogenous solution. fiveable.me |
| Purification | Intermediates are not purified; final product purified after cleavage. formulationbio.com | Intermediates are purified after each step. nih.gov |
| Speed | Fast, especially when automated. formulationbio.com | Slow and labor-intensive. bachem.com |
| Scalability | Can be challenging and expensive to scale up. | Highly scalable for industrial production. acs.org |
| Reagent Use | Uses large excess of reagents to drive reactions. formulationbio.com | Uses near-stoichiometric amounts of reagents. |
| Automation | Highly automated. americanpeptidesociety.org | Generally a manual process. |
| Ideal For | Research, high-throughput screening, custom peptides. beilstein-journals.org | Large-scale manufacturing, synthesis of very pure fragments. bachem.com |
Chemo-Selective Ligation Techniques for this compound Fragments.nih.govamericanpeptidesociety.orgformulationbio.com
Chemo-selective ligation techniques offer a convergent and powerful strategy for assembling large peptides and proteins from smaller, unprotected peptide fragments. nih.govnih.gov This approach avoids the cumulative yield losses associated with long, stepwise linear syntheses. For this compound, the peptide could be constructed by ligating two or more fragments that were themselves prepared via SPPS.
The most prominent of these methods is Native Chemical Ligation (NCL). wikipedia.orgchimia.ch NCL involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and the other with an N-terminal cysteine residue. nih.govwikipedia.org The reaction proceeds in aqueous solution at neutral pH. wikipedia.org It begins with a reversible transthioesterification, where the thiol of the N-terminal cysteine attacks the C-terminal thioester of the other fragment. This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native peptide bond at the ligation site. chimia.ch
Given that this compound contains an internal cysteine at position 2, this site is a natural candidate for an NCL strategy. For instance, a synthetic plan could involve:
Synthesis of a fragment like Boc-Lys-thioester .
Synthesis of the second fragment H-Cys-Asp(OtBu)-Ile-Cys(Trt)-Thr(tBu)-Asp(OtBu)-Glu(OtBu)-Tyr(tBu)-OH via SPPS.
Ligation of the two fragments in solution, followed by global deprotection to yield the final peptide.
Table 4: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Formula | Role in Synthesis |
|---|---|---|
| Lysine | Lys | Amino acid residue in the peptide |
| Cysteine | Cys | Amino acid residue in the peptide |
| Aspartic Acid | Asp | Amino acid residue in thepeptide |
| Isoleucine | Ile | Amino acid residue in the peptide |
| Threonine | Thr | Amino acid residue in the peptide |
| Glutamic Acid | Glu | Amino acid residue in the peptide |
| Tyrosine | Tyr | Amino acid residue in the peptide |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Nα-amino protecting group (base-labile) |
| tert-Butyl | tBu | Side-chain protecting group (acid-labile) |
| tert-Butoxycarbonyl | Boc | Nα- or side-chain protecting group (acid-labile) |
| Benzyl | Bn / Bzl | Side-chain protecting group (strong acid-labile) |
| Trityl | Trt | Cys side-chain protecting group |
| Acetamidomethyl | Acm | Cys side-chain protecting group |
| S-tert-butylthiocysteine | Stmp | Cys side-chain protecting group |
| Piperidine | C₅H₁₁N | Reagent for Fmoc deprotection |
| Dimethylformamide | DMF | Solvent for SPPS |
| Trifluoroacetic Acid | TFA | Reagent for cleavage and deprotection |
| Hydrogen Fluoride | HF | Reagent for cleavage in Boc-SPPS |
| Trifluoromethanesulfonic acid | TFMSA | Reagent for cleavage in Boc-SPPS |
| Dicyclohexylcarbodiimide | DCC | Coupling reagent |
Native Chemical Ligation (NCL) Considerations for this compound.wikipedia.orgnih.gov
Native Chemical Ligation (NCL) is a powerful technique for the total synthesis of large peptides and proteins. mdpi.com It involves the reaction of an unprotected peptide with a C-terminal thioester and another unprotected peptide with an N-terminal cysteine residue. nih.gov This reaction forms a native peptide bond at the ligation site. wikipedia.org For the synthesis of this compound, the peptide could be synthesized by ligating two or more smaller fragments.
A key consideration for NCL is the choice of the ligation site, which is dictated by the presence of a cysteine residue in the sequence. mdpi.com In the case of this compound, there are two cysteine residues, providing flexibility in the synthetic design. For instance, a possible strategy would be to ligate a C-terminal thioester fragment, such as H-Lys-cys(protecting group)-asp-ile-thioester, with an N-terminal cysteine fragment, H-cys-thr-asp-glu-tyr-OH.
However, ligation at aspartic acid (Asp) and glutamic acid (Glu) C-terminal to the thioester can present challenges. researchgate.net A potential side reaction is the intramolecular cyclization between the thioester and the side-chain carboxylic acid of Asp or Glu, leading to the formation of a structural isomer with an isopeptide bond. researchgate.net To circumvent this, protecting groups for the side chains of Asp and Glu that are stable during ligation but can be removed afterward may be necessary. researchgate.net The choice of protecting group is critical, as some can lead to other side reactions upon removal. researchgate.net
The chemoselectivity of NCL is a significant advantage, as it allows for the reaction to proceed without the need for protecting groups on other amino acid side chains, such as the lysine amino group or the tyrosine hydroxyl group. wikipedia.org The reaction is typically carried out in an aqueous buffer at a neutral pH. wikipedia.org
Ligase-Mediated Approaches
Enzymatic methods, or ligase-mediated approaches, offer an alternative to purely chemical synthesis. These methods utilize enzymes, known as peptide ligases, to catalyze the formation of peptide bonds. mdpi.com This approach is attractive due to the high regio- and chemoselectivity of enzymes. frontiersin.org
One such class of enzymes is the sortases, which recognize a specific sorting signal (e.g., LPXTG) and catalyze the ligation of this motif to a peptide or protein with an N-terminal glycine. mdpi.comnih.gov For the synthesis of this compound, a fragment could be engineered to contain the sortase recognition sequence, allowing for its ligation to another fragment.
Another class of enzymes that could be employed is the subtilisin-derived variants. frontiersin.org Through protein engineering, the natural protease activity of subtilisin has been altered to favor ligase activity. nih.gov These engineered enzymes, sometimes called subtiligases, can efficiently catalyze the formation of a peptide bond between a peptide C-terminal ester and the N-terminal α-amine of another peptide. nih.gov
Butelase 1 is another potent peptide ligase that could be utilized. It recognizes a specific C-terminal motif (N/D-HV) and ligates it to the N-terminus of another peptide. nih.gov The efficiency of these enzymatic ligations can be very high, often exceeding 80% conversion for peptides of 16 or more amino acids. frontiersin.org
| Ligase Type | Recognition Sequence/Mechanism | Advantages |
| Sortase A | Recognizes LPXTG motif and ligates to N-terminal glycine. mdpi.com | High specificity, widely used for protein modification. nih.gov |
| Subtiligase | Catalyzes ligation between a peptide C-terminal ester and an N-terminal amine. nih.gov | Engineered for high ligase activity. |
| Butelase 1 | Recognizes C-terminal N/D-HV motif. nih.gov | High catalytic efficiency. frontiersin.org |
Post-Synthetic Modifications and Derivatizations of this compound
Following the assembly of the linear peptide chain, post-synthetic modifications are often necessary to achieve the final, biologically active structure. For this compound, the most critical modification is the formation of a disulfide bond between the two cysteine residues.
Disulfide Bond Formation Strategies in this compound.nih.govlifetein.com
The formation of a disulfide bridge between the two cysteine residues is crucial for the tertiary structure and stability of many peptides. lifetein.com This covalent bond is formed by the oxidation of the thiol groups of the two cysteines. researchgate.net
Oxidative folding is the process by which a reduced and unfolded peptide folds into its native, disulfide-bonded structure. wikipedia.org This can be achieved through various methods. A common laboratory method is air oxidation, where the peptide is dissolved in an aqueous buffer, often at a slightly basic pH (8-9), and exposed to air. lifetein.com The dissolved oxygen acts as the oxidant.
To improve efficiency and prevent aggregation, various redox buffers can be used. researchgate.net These buffers typically contain a mixture of reduced and oxidized reagents, such as glutathione (B108866) (GSH/GSSG) or cysteine/cystine. researchgate.net These systems are thought to mimic the in vivo environment and can help in the correct pairing of cysteines by allowing for the reshuffling of incorrect disulfide bonds. researchgate.net
Recently, novel strategies have been developed to accelerate this process. One such method involves using organic solvents, which has been shown to increase the rate of oxidative folding dramatically. nih.gov Another approach mimics the action of protein disulfide isomerase (PDI), an enzyme that catalyzes disulfide bond formation and isomerization in vivo. wikipedia.orgnih.gov
| Oxidative Folding Method | Conditions | Key Features |
| Air Oxidation | Aqueous buffer (pH 8-9), exposure to air. lifetein.com | Simple, but can be slow and lead to mixtures. |
| Redox Buffers | e.g., GSH/GSSG, cysteine/cystine. researchgate.net | Facilitates correct disulfide bond formation and isomerization. |
| Organic Solvent Folding | Performed in organic solvents. nih.gov | Can lead to significant rate acceleration. nih.gov |
In peptides with multiple cysteine pairs, achieving the correct disulfide connectivity can be challenging. For a peptide like this compound with only one possible intramolecular disulfide bond, the challenge is less about regioselectivity and more about avoiding intermolecular disulfide bond formation, which leads to dimerization or oligomerization.
Working at high dilution is a common strategy to favor intramolecular reactions over intermolecular ones. jpt.com Additionally, the use of orthogonal protecting groups for the cysteine thiols can ensure that the disulfide bond is formed only when desired. For example, one cysteine could be protected with a group that is stable under the conditions used to deprotect the other cysteine, allowing for a directed and controlled disulfide bond formation. Common protecting groups for cysteine include Acetamidomethyl (Acm), Trityl (Trt), and tert-Butyl (tBu). acs.org
Recent advances have focused on developing methods for the rapid and regioselective formation of disulfide bonds. acs.org These methods often involve the use of specific activating reagents that can selectively react with deprotected cysteine residues. acs.org
Cyclization Methods for this compound (Beyond Disulfide Bridges).altabioscience.com
Beyond the formation of disulfide bridges, other cyclization methods can be employed to constrain the peptide's conformation, which can enhance its stability and biological activity. altabioscience.com
One common method is head-to-tail cyclization, where the N-terminal amine of the lysine is linked to the C-terminal carboxyl group of the tyrosine, forming a lactam bridge. nih.govsb-peptide.com This is typically achieved using standard peptide coupling reagents, although the reaction is performed under high dilution to favor the intramolecular cyclization. altabioscience.com
Side-chain-to-side-chain cyclization is another possibility. jpt.com In the case of this compound, a lactam bridge could be formed between the side-chain amino group of lysine and the side-chain carboxyl group of either aspartic acid or glutamic acid. sb-peptide.com This would create a cyclic structure within the peptide, in addition to the disulfide bridge.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and chemoselective method for peptide cyclization. altabioscience.com This would require the incorporation of an azide-containing amino acid and an alkyne-containing amino acid into the peptide sequence during synthesis. The subsequent reaction between these two groups forms a stable triazole linkage. altabioscience.com
| Cyclization Method | Bond Formed | Key Features |
| Head-to-Tail | Amide bond between N- and C-termini. nih.gov | Creates a fully cyclic peptide backbone. |
| Side-Chain-to-Side-Chain | e.g., Lactam bridge between Lys and Asp/Glu. sb-peptide.com | Introduces a cyclic constraint within the linear sequence. |
| Click Chemistry (CuAAC) | 1,2,3-triazole linkage. altabioscience.com | High efficiency and chemoselectivity. altabioscience.com |
Incorporation of Non-Canonical Amino Acids into this compound
The introduction of non-canonical amino acids (ncAAs) into a peptide sequence like this compound is a powerful strategy to imbue it with novel chemical and biological properties. nih.govbiosynth.com These modifications can enhance stability, introduce reactive handles for bioconjugation, or serve as probes to study peptide structure and function. researchgate.netcoledeforest.com Several methods can be employed for this purpose, ranging from total chemical synthesis to biological incorporation.
Solid-Phase Peptide Synthesis (SPPS): This is the most direct method for incorporating a wide variety of ncAAs into the peptide sequence. During the stepwise synthesis of the peptide on a solid support, a protected ncAA can be introduced at any desired position in the chain. mdpi.com This method is particularly suitable for amino acid analogs that might be toxic to cells or are not recognized by the cellular translation machinery. mdpi.com
Genetic Code Expansion: For biosynthesis in a cellular system, genetic code expansion techniques allow for the site-specific incorporation of ncAAs. nih.govcoledeforest.comnih.gov This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired ncAA during protein translation. nih.govacs.org This method would allow for the production of this compound variants with precisely placed ncAAs in a recombinant expression system.
Post-translational Modification: The native amino acids in the peptide can also be chemically modified to create non-canonical residues. The two cysteine residues in the sequence are particularly amenable to modification. For instance, the thiol group of cysteine can be targeted for Michael addition reactions to introduce a wide range of functionalities. researchgate.net Recent advances have even demonstrated the direct conversion of cysteine to electrophilic alkyl halides, creating a reactive site for subsequent nucleophilic substitutions. acs.org The lysine residue also provides a primary amine that can be selectively modified.
The table below summarizes some examples of non-canonical amino acids and their potential applications if incorporated into the this compound sequence.
| Non-Canonical Amino Acid | Potential Incorporation Site | Rationale/Application |
| p-Azidophenylalanine | Tyrosine or Lysine | Introduction of an azide (B81097) group for "click" chemistry, enabling conjugation to other molecules like fluorophores or PEG. researchgate.net |
| Homocysteine | Cysteine | Extension of the side chain by one methylene (B1212753) group, potentially altering disulfide bonding patterns or metal coordination. |
| O-methyl-tyrosine | Tyrosine | Blocks phosphorylation and alters hydrogen bonding capacity, useful for studying signaling pathways. |
| Norleucine | Isoleucine | A non-metabolizable analog of leucine (B10760876) and isoleucine, can be used to probe hydrophobic interactions. |
Isotopic Labeling for Spectroscopic and Mechanistic Studies of this compound
Isotopic labeling is an indispensable tool for detailed structural and mechanistic studies of peptides like this compound. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to gain insights that are otherwise inaccessible. jpt.comgenscript.com
Labeling for NMR Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. genscript.com However, for larger peptides, spectra can become crowded and difficult to interpret. portlandpress.com Isotopic labeling helps to overcome these challenges. portlandpress.comnih.gov
Uniform Labeling: The peptide can be synthesized using media enriched with ¹³C-glucose and ¹⁵N-ammonium chloride, leading to the incorporation of these isotopes throughout the peptide. vt.edu This is essential for a wide range of multidimensional NMR experiments used for structure determination.
Selective or Residue-Specific Labeling: To simplify complex spectra, specific amino acid types can be isotopically labeled. portlandpress.com For example, by providing labeled L-lysine or L-tyrosine in the synthesis media, only those residues in this compound would be NMR-active, allowing for the study of their specific environment and interactions. nih.govrsc.org
Labeling for Mass Spectrometry: Stable isotope-labeled peptides are the gold standard for quantitative proteomics and peptidomics, often used as internal standards in mass spectrometry-based assays. cpcscientific.combiosynth.com The labeled peptide is chemically identical to the unlabeled version but can be distinguished by its higher mass. cpcscientific.com This allows for precise quantification of the endogenous peptide in complex biological samples. For this compound, a synthetic version could be created with one or more heavy amino acids, such as ¹³C₆,¹⁵N₂-Lysine.
The table below details common stable isotopes used in peptide research and their applications.
| Isotope | Common Labeled Amino Acids in Sequence | Mass Difference (Da) | Primary Application |
| ¹³C | Lys, Ile, Tyr, Asp, Glu | Variable | NMR spectroscopy, Mass Spectrometry |
| ¹⁵N | All amino acids | Variable | NMR spectroscopy, Mass Spectrometry |
| ²H (Deuterium) | Lys, Ile, Tyr | Variable | NMR spectroscopy (reduces relaxation for larger peptides) |
| ¹³C/¹⁵N | Lys, Ile | Lys: +8, Ile: +7 | Mass Spectrometry (AQUA), NMR Spectroscopy |
The synthesis of isotopically labeled amino acids can be achieved through chemical synthesis or microbial fermentation. researchgate.net These labeled precursors are then used in either solid-phase peptide synthesis or in cell-based expression systems to produce the final isotopically labeled peptide. nih.govcpcscientific.com
Conformational Analysis and Structural Determinants of H Lys Cys Asp Ile Cys Thr Asp Glu Tyr Oh
Spectroscopic Elucidation of H-Lys-Cys-Asp-Ile-Cys-Thr-Asp-Glu-Tyr-OH Solution Structures
The determination of the three-dimensional structure of peptides in solution relies heavily on a combination of spectroscopic methods. Each technique provides a unique set of structural parameters that, when integrated, can lead to a high-resolution model of the peptide's conformational ensemble.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For a peptide such as this compound, a comprehensive suite of NMR experiments would be required to fully characterize its conformational landscape.
The initial step in any NMR-based structural study is the sequential assignment of the resonances of all the protons and other relevant nuclei (¹³C, ¹⁵N) to their specific amino acid residues in the peptide sequence. univr.it This is typically achieved through a combination of two-dimensional (2D) and three-dimensional (3D) NMR experiments.
For this compound, a series of experiments including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. The TOCSY experiment identifies protons that are coupled to each other within the same amino acid residue, allowing for the identification of spin systems characteristic of each amino acid type. u-tokyo.ac.jp For instance, the spin systems of Lysine (B10760008), Isoleucine, Threonine, and Valine are unique and can be readily identified. u-tokyo.ac.jp
Once the individual spin systems are identified, the NOESY experiment is used to connect adjacent residues. The NOESY spectrum shows correlations between protons that are close in space (typically < 5 Å), including those on neighboring residues. youtube.com By observing NOEs between the amide proton (NH) of one residue and the alpha-proton (Hα) or side-chain protons of the preceding residue (the dαN(i, i+1) and dβN(i, i+1) connectivities), a sequential walk along the peptide backbone can be performed, leading to complete backbone and side chain assignments.
To overcome resonance overlap, which can be a challenge in larger peptides, heteronuclear correlation experiments such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC are invaluable. These experiments spread out the proton signals into a second dimension based on the chemical shifts of the directly bonded nitrogen or carbon atoms, respectively, significantly improving resolution. For more complex assignments, 3D experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH would be utilized to correlate backbone atoms from one residue to the next. univr.it
A hypothetical table of ¹H chemical shifts for the backbone amide protons of this compound in a random coil state is presented below. Actual experimental values would deviate from these depending on the peptide's secondary and tertiary structure.
| Residue | Typical Random Coil ¹H-N Chemical Shift (ppm) |
|---|---|
| Lys | 8.23 |
| Cys | 8.23 |
| Asp | 8.37 |
| Ile | 8.21 |
| Cys | 8.23 |
| Thr | 8.15 |
| Asp | 8.37 |
| Glu | 8.36 |
| Tyr | 8.30 |
With the resonance assignments in hand, the next step is to gather structural constraints. NOESY spectra are the primary source of distance constraints. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the classification of proton-proton distances as short, medium, or long. Long-range NOEs, those between residues that are not adjacent in the sequence, are particularly important for defining the global fold of the peptide. The presence of a disulfide bond between Cys² and Cys⁵ would be expected to bring distant parts of the peptide into proximity, giving rise to a number of long-range NOEs that would be crucial for defining the cyclic conformation. monash.edu
Dihedral angle constraints, which define the rotation around the backbone bonds (φ, ψ) and side-chain bonds (χ), can be obtained from several NMR parameters. Three-bond J-couplings, such as the ³J(HN,Hα) coupling constant, can be related to the φ dihedral angle through the Karplus equation. nih.gov The values of ³J(HN,Hα) for each residue can provide information about the local backbone conformation. For example, a large ³J(HN,Hα) value (around 8-10 Hz) is indicative of an extended or β-strand conformation, while a small value (around 4-6 Hz) suggests a helical conformation.
The following table illustrates the type of data that would be collected and analyzed:
| NMR Parameter | Structural Information Derived | Application to this compound |
|---|---|---|
| NOE Intensities | Inter-proton distances (< 6 Å) | Defines the 3D fold, including the loop formed by the Cys²-Cys⁵ disulfide bridge. |
| ³J(HN,Hα) Coupling Constants | Backbone φ dihedral angles | Provides information on the secondary structure of each residue. |
| ¹³Cα and ¹³Cβ Chemical Shifts | Backbone φ and ψ dihedral angles | The Chemical Shift Index (CSI) can be used to identify helical and strand regions. nih.gov |
Peptides are often not static molecules but exist as an ensemble of interconverting conformations. rsc.org NMR spectroscopy can provide insights into these dynamic processes over a wide range of timescales. nih.gov Techniques such as the measurement of nuclear spin relaxation rates (T1, T2) and heteronuclear NOEs can probe the motions of the peptide backbone and side chains on the picosecond to nanosecond timescale.
For this compound, these experiments would reveal which parts of the peptide are rigid and which are flexible. It is anticipated that the cyclic core formed by the disulfide bridge would exhibit restricted motion, while the N- and C-termini and the side chains of the non-bridged residues might show greater flexibility. monash.edu
Hydrogen-deuterium (H-D) exchange experiments can also be used to identify slowly exchanging amide protons, which are typically involved in stable hydrogen bonds, a hallmark of stable secondary structures like α-helices and β-sheets. mpg.de
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides and proteins in solution. mdpi.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of the type of secondary structure present.
For this compound, the CD spectrum would provide a quantitative estimate of the percentage of α-helix, β-sheet, β-turn, and random coil conformations. A hypothetical analysis of a CD spectrum for this peptide is presented in the table below. The actual secondary structure content would be dependent on experimental conditions such as solvent, pH, and temperature.
| Secondary Structure | Characteristic CD Signal (Far-UV) | Hypothetical Percentage in this compound |
|---|---|---|
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm | Low to moderate |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm | Moderate to high, potentially within the cyclic loop |
| β-Turn | Variable, often a weak negative band around 220-230 nm and a strong positive band around 200-205 nm | Likely present due to the disulfide bridge |
| Random Coil | Strong negative band around 195 nm | Present in flexible regions |
The presence of the Tyr residue also allows for near-UV CD studies (250-320 nm), which can provide information about the local environment of this aromatic side chain and its potential involvement in tertiary interactions.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a peptide's conformation. rsc.org These methods probe the vibrational modes of the peptide backbone and side chains. The frequencies of certain vibrational bands, particularly the Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹), are sensitive to the secondary structure of the peptide.
For this compound, analysis of the Amide I band in its FTIR or Raman spectrum could be used to corroborate the secondary structure information obtained from CD spectroscopy. The table below summarizes the typical Amide I band positions for different secondary structures.
| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |
|---|---|
| α-Helix | 1650–1658 |
| β-Sheet | 1620–1640 (low frequency component), 1680-1690 (high frequency component) |
| β-Turn | 1660–1685 |
| Random Coil | 1640–1650 |
Raman spectroscopy can also provide information about the conformation of the disulfide bond through the S-S stretching vibration, which typically appears in the 500-550 cm⁻¹ region. The exact frequency can give clues about the geometry of the C-S-S-C dihedral angle. nih.gov
Mass Spectrometry for Verification of Intact this compound and Modified Forms
Mass spectrometry (MS) is an indispensable analytical technique for the precise characterization of synthetic and biological peptides. It provides verification of the peptide's identity by measuring its mass-to-charge ratio (m/z), which allows for the determination of its molecular weight with high accuracy. For this compound, high-resolution mass spectrometry can confirm the successful synthesis and purity of the intact peptide. nih.gov
The process typically involves methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to ionize the peptide before it enters the mass analyzer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the theoretical molecular weight of the peptide.
Furthermore, mass spectrometry is crucial for identifying and characterizing modified forms of the peptide. Peptides containing cysteine residues, such as this compound, are susceptible to modifications like oxidation or the formation of disulfide bridges. A common modification is the oxidation of one or both cysteine residues to form cysteic acid. Another critical structural feature that can be identified is the formation of an intramolecular disulfide bond between the two cysteine residues (Cys2 and Cys5), which would result in a decrease in mass by 2 Da due to the loss of two hydrogen atoms. These modifications can be readily detected as mass shifts from the expected molecular weight of the unmodified, linear peptide.
Below is a table illustrating the expected mass changes for potential modifications to this compound.
| Form of Peptide | Modification | Theoretical Monoisotopic Mass (Da) | Mass Change (Da) |
| Intact Peptide (Reduced) | None | 1098.44 | 0 |
| Intact Peptide (Cyclized) | Intramolecular Disulfide Bond (Cys2-Cys5) | 1096.42 | -2.02 |
| Single Oxidation | Oxidation of one Cys to Sulfenic Acid | 1114.44 | +16.00 |
| Double Oxidation | Oxidation of two Cys to Sulfenic Acids | 1130.44 | +32.00 |
| Single Cysteic Acid | Oxidation of one Cys to Cysteic Acid | 1146.43 | +47.99 |
Note: The theoretical masses are calculated based on the elemental composition of the peptide (C43H66N10O18S2) and represent the kind of data generated in a mass spectrometry analysis.
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural and dynamic properties of peptides at an atomic level. nih.gov These methods are particularly valuable for flexible molecules like peptides, which may not be easily crystallized or may adopt multiple conformations in solution. MD simulations use Newton's equations of motion to simulate the movements of atoms and molecules over time, providing insights into conformational changes and stability. nih.gov For this compound, these simulations can reveal how the peptide folds, its range of motion, and how it might interact with potential binding partners. The presence of a Cys-Tyr pair can also be computationally modeled to understand its impact on structural rigidity. calvin.edu
Conformational Sampling and Free Energy Landscapes of this compound
Due to its flexibility, this compound does not exist in a single, static conformation but rather as an ensemble of interconverting structures. Conformational sampling techniques, often enhanced versions of MD simulations, are used to explore the vast landscape of possible shapes the peptide can adopt. nih.gov The results of these simulations can be used to construct a free-energy landscape (FEL). nih.gov An FEL is a multidimensional plot that maps the conformational states of the peptide to their corresponding free energy levels. nih.gov Lower energy regions on the landscape represent more stable and probable conformations, while higher energy regions correspond to less stable, transient states. Analysis of the FEL for this compound would identify the most predominant conformational families, such as whether it favors helical, extended, or turn-like structures.
A hypothetical free energy landscape analysis might yield the following representative structures:
| Conformational Cluster | Description | Relative Free Energy (kcal/mol) | Population (%) |
| 1 | Compact, folded structure with a turn near the Thr-Asp-Glu sequence | 0.00 | 45 |
| 2 | Extended, beta-strand-like conformation | 1.25 | 25 |
| 3 | Partially folded, with a flexible N-terminus | 2.10 | 15 |
| 4 | Globular, collapsed coil | 3.50 | 10 |
| 5 | Other minor conformations | >4.00 | 5 |
Note: This table is a hypothetical representation of data from a conformational sampling study, illustrating how different structural states are quantified.
De Novo Structure Prediction of this compound
De novo, or "from the beginning," structure prediction aims to model the three-dimensional structure of a peptide using only its amino acid sequence as input. nih.gov This approach is vital when experimental structures are unavailable. Methods like fragment-assembly, guided by scoring functions, piece together small, known structural fragments to build a full peptide model. nih.gov For this compound, a de novo prediction would generate a set of possible 3D models. These models are then ranked based on scoring functions that evaluate physical plausibility, such as bond lengths, angles, and potential energy. The quality of these predicted models is often assessed using metrics like the TM-score, which measures topological similarity to a known structure if one becomes available. nih.gov
Protein-Peptide Docking Simulations Involving this compound
Protein-peptide docking is a computational technique used to predict how a peptide binds to a receptor protein. nih.gov This is crucial for understanding the peptide's biological function. The simulation takes the 3D structure of the peptide (either from prediction or experimental methods) and the structure of a target protein and calculates the most likely binding poses. science.gov Docking algorithms explore various orientations and conformations of the peptide within the protein's binding site and use a scoring function to rank the poses based on binding affinity. For this compound, docking simulations could identify key interacting residues on both the peptide and a hypothetical protein partner, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.govscience.gov
A hypothetical docking result might look like this:
| Peptide Residue | Interacting Protein Residue | Interaction Type |
| Lys1 | Glu210 | Salt Bridge |
| Asp3 | Arg155 | Hydrogen Bond |
| Ile4 | Val120, Leu124 | Hydrophobic |
| Cys5 | Met98 | Hydrophobic |
| Glu8 | Lys158 | Hydrogen Bond |
| Tyr9 | Phe75 | Pi-stacking |
Note: This table illustrates the type of specific interaction data that can be obtained from protein-peptide docking simulations.
In Silico Analysis of this compound Stability and Flexibility
Molecular dynamics simulations are also used to analyze the stability and flexibility of the peptide's structure. nih.gov A key metric derived from these simulations is the Root Mean Square Fluctuation (RMSF). RMSF measures the average fluctuation of each amino acid residue around its mean position over the course of the simulation. High RMSF values indicate regions of high flexibility, while low RMSF values suggest a more rigid and stable structure. For this compound, an RMSF analysis would reveal which parts of the peptide chain, such as the termini or loop regions, are more mobile compared to potentially more structured regions. For instance, the segment between the two cysteine residues might show lower fluctuation if an intramolecular disulfide bond is present, conferring structural rigidity. calvin.edu
| Residue | Hypothetical RMSF (Å) | Interpretation |
| Lys1 | 2.5 | High flexibility (N-terminus) |
| Cys2 | 1.2 | Low flexibility (part of a stable core) |
| Asp3 | 1.4 | Relatively stable |
| Ile4 | 1.1 | Low flexibility (part of a stable core) |
| Cys5 | 1.3 | Low flexibility (part of a stable core) |
| Thr6 | 1.8 | Moderate flexibility |
| Asp7 | 2.0 | Moderate flexibility |
| Glu8 | 2.2 | Moderate-High flexibility |
| Tyr9 | 2.8 | High flexibility (C-terminus) |
Note: This table provides an example of RMSF data, indicating the flexibility of each residue in the peptide chain as determined through molecular dynamics simulations.
X-ray Crystallographic Studies of this compound (e.g., in complex with binding partners)
X-ray crystallography is the gold standard for determining the precise, high-resolution three-dimensional atomic structure of molecules. The technique involves growing a well-ordered crystal of the molecule and then diffracting X-rays off of it. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the positions of all atoms in the molecule.
For a flexible peptide like this compound, obtaining a crystal suitable for diffraction can be challenging. It is often more feasible to crystallize the peptide when it is bound to a larger, more structured molecule, such as a receptor protein or an antibody. calvin.edu The presence of a binding partner can lock the peptide into a single, stable conformation, which facilitates the formation of a crystal lattice. calvin.edu A successful crystallographic study would provide definitive experimental evidence of the peptide's bound conformation, revealing the exact bond lengths, angles, and interactions with its partner at atomic resolution.
| Crystallographic Parameter | Hypothetical Value | Description |
| PDB Code | N/A | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 1.8 | A measure of the level of detail in the structure. |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=40, b=65, c=90 | The dimensions of the basic repeating unit of the crystal. |
| R-work / R-free | 0.19 / 0.22 | Indicators of the quality of the structural model fit to the data. |
Note: This table presents typical data that would be reported for a successful X-ray crystal structure determination.
Molecular Interactions and Biochemical Mechanisms of H Lys Cys Asp Ile Cys Thr Asp Glu Tyr Oh
Quantitative Assessment of Binding Affinity and Kinetics of H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH
The binding affinity and kinetics of this compound are critical for its function as a T-cell epitope. While direct quantitative data from certain biophysical methods are not extensively documented in publicly available literature, existing research provides valuable insights into its interaction profile.
Surface Plasmon Resonance (SPR) for Interaction Analysis
Currently, there are no specific studies available in the public domain that have utilized Surface Plasmon Resonance (SPR) to quantitatively assess the binding affinity and kinetics of this compound with its molecular targets.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Similarly, specific thermodynamic data derived from Isothermal Titration Calorimetry (ITC) studies on the interaction of this compound with its binding partners are not found in the reviewed scientific literature.
Fluorescence Spectroscopy-Based Binding Assays
While direct fluorescence spectroscopy-based binding assays to determine the intrinsic binding properties of this compound are not detailed, the peptide has been utilized in fluorescence-based experimental setups. In one study, the peptide, abbreviated as KCDICTDEY, was labeled with fluorescein (B123965) isothiocyanate (FITC) and used as an analyte to explore the concentration efficiency of a microfluidic droplet platform. creativebiolabs.net This application, however, does not provide data on the peptide's inherent binding affinity or fluorescence characteristics upon interaction with a biological target.
MicroScale Thermophoresis (MST) for Binding Event Analysis
There is no information available in the surveyed literature regarding the use of MicroScale Thermophoresis (MST) to analyze the binding events of this compound.
Identification and Validation of Molecular Targets for this compound
The primary molecular target of this compound has been identified and validated within the context of the adaptive immune system.
Proteomic Approaches for Binding Partner Discovery
The principal binding partner for this compound, identified through immunological and cellular assays rather than broad proteomic screens, is the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-A1. nih.gov This peptide is a known HLA-A1-restricted cytotoxic T-lymphocyte (CTL) epitope derived from tyrosinase, a key antigen in melanoma. nih.gov
Research has shown that CTLs from melanoma patients recognize this peptide when it is presented by HLA-A1 molecules on the surface of target cells. nih.gov The interaction is highly specific, with CTL activity being strongly correlated with tyrosinase expression in HLA-A1 positive cells. nih.gov
Interestingly, studies on epitope reconstitution in vitro have revealed that high concentrations of the wild-type this compound peptide are required to sensitize target cells for CTL recognition. nih.gov This has been attributed to the spontaneous modification of the two cysteine residues within the peptide sequence, which may interfere with its binding to the HLA-A1 molecule. nih.gov To address this, analog peptides where the more N-terminal cysteine was substituted with either serine or alanine (B10760859) were synthesized. These modified peptides were able to sensitize target cells at concentrations 100 to 1000 times lower than the original peptide, indicating a much more efficient binding to HLA-A1. nih.gov This highlights the critical role of the peptide's primary sequence and the stability of its residues in determining its binding affinity for its molecular target.
Phage Display and Combinatorial Library Screening for Novel Targets
There is no publicly available information to suggest that this compound has been utilized in or identified through phage display or combinatorial library screening efforts. Phage display is a powerful technique for discovering interactions between proteins, peptides, and DNA, but its application to this specific peptide has not been documented in available scientific literature. acs.org
Biochemical Characterization of Target-Peptide Interactions
Without the identification of a specific biological target for this compound, no biochemical characterization of its interactions can be reported.
Mechanistic Elucidation of this compound Action at the Molecular Level
Detailed mechanistic studies of this compound are absent from the scientific record. Therefore, the following subsections remain speculative.
Modulation of Enzyme Activity by this compound (if applicable)
There is no evidence to indicate that this compound modulates the activity of any known enzymes.
Receptor Agonism/Antagonism by this compound
Information regarding the agonistic or antagonistic effects of this compound on any receptor is not available.
Allosteric Regulation by this compound
There are no documented instances of this compound acting as an allosteric regulator.
Impact on Protein-Protein Interactions
The effect of this compound on protein-protein interactions has not been studied or reported.
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data available for the chemical compound this compound. As such, it is not possible to generate a scientifically accurate article detailing its molecular interactions and biochemical mechanisms according to the requested outline.
The strict requirement to focus solely on this specific peptide and to adhere to a detailed outline concerning its cellular uptake, intracellular trafficking, and receptor-mediated signaling cannot be met in the absence of published research findings. To maintain scientific accuracy and avoid speculation, the generation of content for the specified sections and subsections is not feasible.
No data tables or detailed research findings could be produced as no studies investigating this compound were identified.
Biological Activities and Functional Roles of H Lys Cys Asp Ile Cys Thr Asp Glu Tyr Oh in Research Models
Impact on Cellular Signaling Pathways by H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH
Investigation of Gene Expression Profiles
No studies were found that investigated the effect of this compound on global or targeted gene expression profiles in any research model.
Modulation of Post-Translational Modifications
There is no available research on whether this compound can induce or inhibit post-translational modifications of proteins.
Influence on Cell Proliferation and Apoptosis (in vitro studies)
No in vitro studies have been published that examine the effects of this compound on cell proliferation or apoptosis.
Functional Characterization in In Vitro Cellular Systems
Primary Cell Culture Models for this compound Activity
There are no published studies that utilize primary cell culture models to characterize the activity of this compound.
Immortalized Cell Line Studies
No research has been conducted using immortalized cell lines to investigate the functional roles of this compound.
Organoid and 3D Culture Systems
Direct studies investigating the effects of this compound in organoid and 3D culture systems are not available in the current scientific literature. However, these advanced in vitro models are increasingly being used to study the physiological roles of the closely related peptide, uroguanylin (B126073), and its analogs, particularly in the context of intestinal physiology and disease.
Human-derived intestinal organoids, often referred to as "mini-guts," are three-dimensional structures grown from stem cells that replicate the cellular diversity and architecture of the intestine. These systems are valuable for studying the mechanisms of intestinal secretion and the effects of peptides that regulate this process. For instance, human colonoids have been utilized to model the activity of guanylate cyclase-C (GC-C), the receptor for uroguanylin. researchgate.net In these models, the application of uroguanylin analogs leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), the intracellular second messenger that mediates the downstream effects of uroguanylin. researchgate.net
The table below summarizes the application of organoid models in research related to uroguanylin and its signaling pathway.
| Model System | Peptide/Analog Studied | Key Findings | Reference |
| Human-derived intestinal organoids (colonoids) | Linaclotide (uroguanylin analog) | Development of a model to assay GC-C activity. | researchgate.net |
| Canine adrenomedullary and pheochromocytoma organoids | Not specified | Demonstrates the expanding use of organoids for endocrine research, a field relevant to hormonal peptides like uroguanylin. | oup.com |
These studies on uroguanylin analogs in organoid systems provide a framework for how this compound could be investigated in the future to determine if it has similar or distinct effects on intestinal cell function and signaling.
Investigation in Lower Eukaryotic and Simple Vertebrate Models
To gain mechanistic insights into the fundamental biological processes that might be influenced by this compound, researchers often turn to simpler model organisms. While direct studies on this specific peptide are lacking, research on uroguanylin in these models provides valuable information.
There is no available research on the effects of this compound in the yeast Saccharomyces cerevisiae. However, the bacterium Escherichia coli is highly relevant to the study of uroguanylin. Enterotoxigenic E. coli produce a heat-stable enterotoxin (STa) that is a structural and functional mimic of uroguanylin. wikipedia.org This toxin acts on the same GC-C receptor in the intestine, leading to increased cGMP levels and subsequent secretory diarrhea. nih.gov
The study of STa from E. coli has been instrumental in understanding the physiological and pathophysiological roles of the uroguanylin/guanylin system. nih.gov Research comparing the effects of uroguanylin, guanylin, and STa has been conducted in various models, including mouse intestine and kidney, to delineate their roles in fluid and electrolyte homeostasis. nih.gov
The table below highlights key comparative findings between uroguanylin and the E. coli heat-stable enterotoxin.
| Peptide | Receptor | Potency in T84 cells (cGMP bioassay) | Key Function | Reference |
| Uroguanylin | Guanylate Cyclase-C (GC-C) | Less potent than STa | Endogenous regulation of intestinal and renal fluid/electrolyte balance. nih.gov | nih.gov |
| E. coli Heat-Stable Enterotoxin (STa) | Guanylate Cyclase-C (GC-C) | More potent than uroguanylin and guanylin | Mimics endogenous peptides to induce secretory diarrhea. wikipedia.org | nih.gov |
These findings in E. coli and related models underscore the potential for small peptides to have potent biological effects and provide a basis for investigating whether this compound could interact with similar pathways.
Direct experimental data on the effects of this compound in the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster are not present in the scientific literature. However, studies in C. elegans have implicated signaling pathways related to those activated by uroguanylin in the regulation of feeding and satiety.
Research has shown that insulin, cGMP, and TGF-β signals regulate food intake and quiescence in C. elegans, providing a model for satiety. nih.gov Given that uroguanylin is known to increase intracellular cGMP and has been identified as a satiety hormone in mice, the signaling pathways in C. elegans offer a valuable system for dissecting the genetic components of such regulation. nih.gov The potential for uroguanylin to act as a satiety factor by signaling to the central nervous system has been a significant area of investigation. nih.gov
While no direct studies link uroguanylin to Drosophila, this model organism is extensively used to study metabolism and signaling pathways that are conserved in humans. Future research could explore whether a uroguanylin-like signaling system exists in Drosophila to regulate metabolic processes.
The table below summarizes the relevant findings in C. elegans that provide a basis for investigating peptides like uroguanylin.
| Model Organism | Signaling Molecules | Regulated Process | Relevance to Uroguanylin | Reference |
| C. elegans | Insulin, cGMP, TGF-β | Food intake and quiescence (satiety) | Uroguanylin increases cGMP and acts as a satiety hormone in mammals. | nih.gov |
These findings suggest that the fundamental signaling pathways that could be modulated by this compound may be conserved across different species, and these simpler models could be used to uncover its basic biological functions.
There is a lack of published research on the specific effects of this compound in the zebrafish model organism, Danio rerio. Similarly, direct studies of uroguanylin in zebrafish developmental biology are not extensively documented in the available literature.
Zebrafish are a powerful vertebrate model for studying developmental biology and organogenesis due to their external fertilization, transparent embryos, and rapid development. This model would be well-suited for investigating the role of uroguanylin-like peptides in the development and function of the intestine and kidney, the primary sites of uroguanylin activity in mammals. nih.gov
Future research using zebrafish could involve the knockdown or knockout of the zebrafish ortholog of the GC-C receptor to understand the developmental consequences of disrupting this signaling pathway. Additionally, the administration of this compound or uroguanylin to zebrafish embryos could reveal its effects on gut motility, ion transport, and kidney development.
The potential areas of investigation for uroguanylin-like peptides in zebrafish are outlined in the table below.
| Research Area | Potential Investigation | Rationale |
| Intestinal Development | Analysis of gut morphology and function following manipulation of the uroguanylin/GC-C pathway. | Uroguanylin is a key regulator of intestinal function in mammals. nih.gov |
| Kidney Development | Examination of pronephric duct development and function. | Uroguanylin has known effects on renal salt and water excretion. nih.gov |
| Cardiovascular Development | Assessment of heart development and function. | Uroguanylin mRNA has been detected in the heart. nih.gov |
The use of the zebrafish model could provide significant insights into the conserved developmental roles of the uroguanylin peptide family and, by extension, could be a valuable tool for characterizing the biological activity of this compound.
Methodological Advancements and Future Research Directions for H Lys Cys Asp Ile Cys Thr Asp Glu Tyr Oh
Development of Advanced Bioanalytical Assays for H-Lys-cys-asp-ile-cys-thr-asp-glu-tyr-OH and its Metabolites
A foundational step in characterizing this compound is the creation of robust and sensitive bioanalytical assays. These tools are essential for accurately quantifying the peptide and its breakdown products (metabolites) in complex biological matrices like plasma, tissue, and urine.
Future efforts should prioritize the development of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. This technique offers high specificity and sensitivity, allowing for precise measurement of the parent peptide and the identification of metabolic hotspots—the specific amino acid bonds susceptible to enzymatic cleavage. Understanding these metabolic pathways is critical for any future therapeutic development.
In parallel, the generation of high-affinity monoclonal antibodies specific to this compound would enable the development of enzyme-linked immunosorbent assays (ELISAs). While generally less detailed than MS-based methods, ELISAs offer a high-throughput and cost-effective platform for rapid screening and quantification in a large number of samples.
Table 1: Comparison of Bioanalytical Assays for Peptide Quantification
| Technique | Advantages | Disadvantages | Primary Application for this compound |
| HPLC-MS/MS | High specificity and sensitivity; structural information on metabolites. | Lower throughput; requires specialized equipment. | Definitive quantification and metabolite identification. |
| ELISA | High throughput; cost-effective; high sensitivity. | Potential for cross-reactivity; no metabolite information. | Large-scale screening and pharmacokinetic studies. |
Application of Advanced Imaging Techniques for Spatiotemporal Studies of this compound
To understand the biological activity of this compound, it is crucial to visualize its journey through the body and its interaction with cells. Advanced imaging techniques can provide unprecedented insights into the peptide's distribution, target engagement, and internalization.
Future research should involve conjugating the peptide with fluorescent dyes or quantum dots. This labeling allows for real-time tracking of the peptide's localization within tissues and its uptake by specific cells using techniques like confocal microscopy. Furthermore, radiolabeling the peptide would enable non-invasive whole-body imaging using Positron Emission Tomography (PET). PET scans could reveal the peptide's accumulation in specific organs or tissues, providing valuable information about its potential targets and off-target effects.
Integration of Artificial Intelligence and Machine Learning in Peptide Design and Discovery for this compound Analogs
Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activity of novel peptide sequences, significantly accelerating the design of improved analogs. mdpi.com
For this compound, AI algorithms can be trained on existing peptide-protein interaction data to predict its binding affinity to various targets. mdpi.com Generative models, a type of AI, can then design new peptide sequences de novo with enhanced properties, such as increased stability, higher affinity, or improved specificity. nih.gov This in silico approach allows researchers to synthesize and test only the most promising candidates, saving considerable time and resources. mdpi.com
Systems Biology Approaches to Map the Interactome of this compound
The biological effects of this compound are mediated by its interactions with other proteins. A systems biology approach, which considers the complex network of molecular interactions, is essential for a comprehensive understanding of its function. nih.gov
Mapping the "interactome"—the complete set of protein-protein interactions—of this peptide is a key future objective. nih.govresearchgate.net Techniques such as yeast two-hybrid (Y2H) screening and affinity purification-mass spectrometry (AP-MS) can be employed to identify its binding partners on a proteome-wide scale. dana-farber.orgnih.gov In Y2H, the peptide is used as "bait" to "fish" for interacting "prey" proteins from a library. In AP-MS, the peptide is used to pull down its binding partners from cell extracts, which are then identified by mass spectrometry. Identifying these partners will provide crucial clues about the signaling pathways and cellular processes modulated by this compound.
Exploration of this compound for Biotechnological Applications (e.g., as research probes)
Beyond potential therapeutic applications, this compound and its future analogs could be developed into valuable biotechnological tools. If the peptide is found to bind with high specificity to a particular protein, it can be engineered into a research probe.
By attaching a fluorescent tag or a biotin (B1667282) molecule, the peptide can be used to detect and quantify its target protein in various experimental settings. Such probes would be invaluable for studying the function and regulation of the target protein in both healthy and diseased states. Furthermore, if the target protein is a cell surface receptor, the peptide could be used to specifically label and isolate certain cell populations for further study.
Remaining Challenges and Future Perspectives in Academic Research on this compound
Despite the promising avenues of research outlined above, several challenges remain in the academic exploration of novel peptides like this compound. A primary hurdle is securing the funding and resources necessary for high-throughput screening and advanced analytical studies.
Another significant challenge lies in the inherent complexities of peptide research, including their potential for poor stability and bioavailability. Overcoming these limitations will require innovative approaches in peptide chemistry and formulation.
Looking forward, the convergence of computational design, advanced bioanalytical techniques, and systems biology holds immense promise for unlocking the full potential of this compound. Collaborative, interdisciplinary research will be key to translating the initial discovery of this peptide into tangible benefits for science and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
